molecular formula C15H23N3O5S2 B2526894 N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-19-5

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2526894
M. Wt: 389.49
InChI Key: CFUXLAOVUHOFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as TOSO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TOSO is a small molecule that belongs to the class of oxalamides and has a molecular weight of 433.58 g/mol.

Scientific Research Applications

Novel Synthetic Methodologies

A study describes a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the utility of similar compounds in synthesizing anthranilic acid derivatives and oxalamides. This method is highlighted for its operational simplicity and high yield, suggesting applications in organic synthesis and drug development (Mamedov et al., 2016).

Antibacterial and Anticancer Agents

Research on derivatives of sulfonyl compounds has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study specifically mentions the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives and their evaluated biological activities, suggesting possible therapeutic applications of related compounds (Küçükgüzel et al., 2013).

Endothelin Antagonists for Cardiovascular Diseases

A study focused on biphenylsulfonamide derivatives as endothelin antagonists, which are critical in managing cardiovascular diseases. The research highlights the structure-activity relationships of these compounds, providing a framework for developing new therapeutics based on sulfonamide chemistry (Murugesan et al., 1998).

EP1 Receptor Antagonists for Inflammatory Diseases

The optimization of sulfonamide derivatives has been explored for their EP receptor affinities and antagonist activities, particularly targeting the EP1 receptor. This research indicates the potential of such compounds in developing treatments for diseases related to the EP1 receptor, including various inflammatory conditions (Naganawa et al., 2006).

Copper-Catalyzed Coupling Reactions

A study has demonstrated the effectiveness of a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for Goldberg amidation, highlighting its broad substrate scope and functional group tolerance. This suggests applications in chemical synthesis, particularly in forming amide bonds efficiently (De et al., 2017).

properties

IUPAC Name

N'-(2-methylpropyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c1-11(2)9-16-14(19)15(20)17-10-12-18(6-4-7-23-12)25(21,22)13-5-3-8-24-13/h3,5,8,11-12H,4,6-7,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUXLAOVUHOFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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